N-(3,5-dimethylphenyl)-4-nitrobenzamide

Description

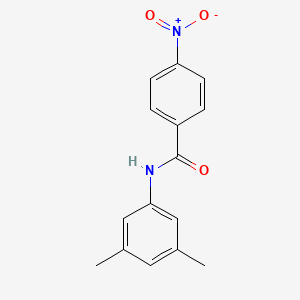

N-(3,5-Dimethylphenyl)-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl ring and a 3,5-dimethylphenyl group attached to the amide nitrogen. This structural configuration confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The electron-withdrawing nitro group enhances electrophilicity, while the methyl substituents on the phenyl ring provide steric bulk and moderate electron-donating effects.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-7-11(2)9-13(8-10)16-15(18)12-3-5-14(6-4-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFDUPBWBGBEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

Reduction: 3,5-dimethylphenyl-4-aminobenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 3,5-dimethylaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Crystallographic and Solubility Insights

- Crystal Packing : In nitro-substituted benzamides (e.g., 3,5-dinitro-N-(4-nitrophenyl)benzamide), nitro groups induce dihedral angles of 6–19° between aromatic rings, reducing solubility but enhancing crystallinity .

- Solubility Trends : Methyl groups marginally improve lipophilicity compared to halogenated analogs (e.g., N-(3,5-difluorophenyl)-4-nitrobenzamide), which exhibit lower logP values due to fluorine's polarity .

Key Observations:

Substituent-Driven Reactivity : Chlorine and nitro groups enhance electrophilicity, favoring nucleophilic substitution reactions, while methyl groups prioritize steric effects .

Biological Potency: Amino or nitro groups at the 4-position correlate with central nervous system activity (e.g., anticonvulsant vs. antimicrobial effects) .

Biological Activity

N-(3,5-dimethylphenyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and an amide functional group, which are integral to its biological activity. The compound can be represented structurally as follows:

- Chemical Formula : CHNO

- Molecular Weight : 258.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group is crucial for binding, potentially leading to the inhibition or modulation of target enzyme activity. This compound has shown promise in various biological studies, particularly in the context of medicinal applications.

1. Antidiabetic Potential

Research indicates that derivatives of 4-nitrobenzamide exhibit significant antidiabetic properties. A related study highlighted the activity of compounds with similar structural features against α-glucosidase, demonstrating that substituents on the phenyl ring significantly influence inhibitory potency. For instance, a compound with a 2-CH-5-NO substituent exhibited an IC value of 10.75 ± 0.52 μM against α-glucosidase, suggesting that electron-donating and electron-withdrawing groups enhance activity through electronic effects and steric factors .

2. Cytotoxicity

This compound has also been studied for its cytotoxic effects in cancer cells. The compound's derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which play a role in epigenetic regulation and cancer progression. For example, one derivative demonstrated an EC of 0.9 μM against hDNMT3A, indicating potent inhibition .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the benzamide backbone significantly affect biological activity:

| Compound | Substituent | Biological Activity | IC_{50 / EC_{50} |

|---|---|---|---|

| 5o | 2-CH_3-5-NO_2 | Antidiabetic (α-glucosidase inhibitor) | 10.75 ± 0.52 μM |

| 31 | Bicyclic moiety | DNMT inhibitor | EC_{50} = 0.9 μM |

These findings suggest that optimizing substituents can enhance the therapeutic potential of nitrobenzamide derivatives.

Case Study 1: Antidiabetic Activity

In vitro studies demonstrated that this compound derivatives displayed strong inhibitory effects against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring was found to be beneficial for enhancing inhibitory activity .

Case Study 2: Cancer Treatment

Another study focused on the potential of this compound derivatives as antitumor agents by targeting DNMTs involved in gene silencing in cancer cells. The most active compounds showed significant cytotoxicity against leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.